molecular formula C20H26N4O2S2 B5120013 3-phenyl-1-[2-(2-{2-[(phenylcarbamothioyl)amino]ethoxy}ethoxy)ethyl]thiourea

3-phenyl-1-[2-(2-{2-[(phenylcarbamothioyl)amino]ethoxy}ethoxy)ethyl]thiourea

Cat. No.: B5120013
M. Wt: 418.6 g/mol
InChI Key: SVXPAZOKRGVMTN-UHFFFAOYSA-N
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Description

3-phenyl-1-[2-(2-{2-[(phenylcarbamothioyl)amino]ethoxy}ethoxy)ethyl]thiourea is an organic compound that belongs to the class of thiourea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-1-[2-(2-{2-[(phenylcarbamothioyl)amino]ethoxy}ethoxy)ethyl]thiourea typically involves the reaction of phenyl isothiocyanate with a suitable amine precursor. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-1-[2-(2-{2-[(phenylcarbamothioyl)amino]ethoxy}ethoxy)ethyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-phenyl-1-[2-(2-{2-[(phenylcarbamothioyl)amino]ethoxy}ethoxy)ethyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound with a simpler structure.

    Phenylthiourea: A derivative with a phenyl group attached to the thiourea moiety.

    N,N’-diphenylthiourea: A compound with two phenyl groups attached to the thiourea moiety.

Uniqueness

3-phenyl-1-[2-(2-{2-[(phenylcarbamothioyl)amino]ethoxy}ethoxy)ethyl]thiourea is unique due to its complex structure, which imparts specific properties and activities not observed in simpler thiourea derivatives

Properties

IUPAC Name

1-phenyl-3-[2-[2-[2-(phenylcarbamothioylamino)ethoxy]ethoxy]ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S2/c27-19(23-17-7-3-1-4-8-17)21-11-13-25-15-16-26-14-12-22-20(28)24-18-9-5-2-6-10-18/h1-10H,11-16H2,(H2,21,23,27)(H2,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXPAZOKRGVMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCCOCCOCCNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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